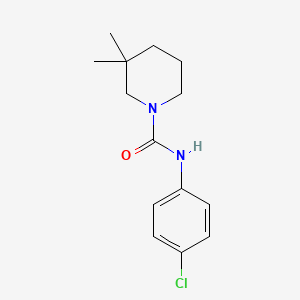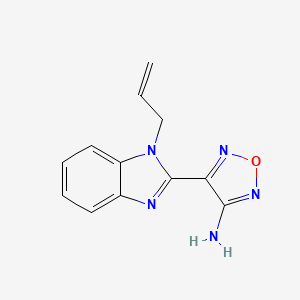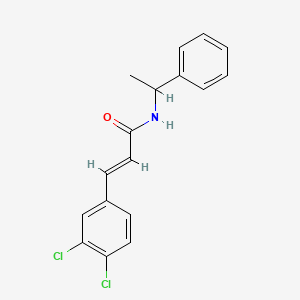
N-(4-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide is a chemical compound that is commonly known as 'Clomipramine'. It is a tricyclic antidepressant drug that is used to treat various mental disorders such as depression, obsessive-compulsive disorder (OCD), and panic disorder. Clomipramine is a potent inhibitor of serotonin and norepinephrine reuptake, which helps in regulating the levels of these neurotransmitters in the brain.
Mécanisme D'action
Clomipramine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps in regulating mood and emotions. Clomipramine also acts as an antagonist at various receptors such as histamine, alpha-adrenergic, and muscarinic receptors.
Biochemical and Physiological Effects:
Clomipramine has various biochemical and physiological effects on the body. It has been found to increase the levels of serotonin and norepinephrine in the brain, which helps in regulating mood and emotions. Clomipramine also decreases the levels of dopamine in the brain, which helps in reducing anxiety and agitation. It has also been found to have anticholinergic effects, which can lead to dry mouth, constipation, and blurred vision.
Avantages Et Limitations Des Expériences En Laboratoire
Clomipramine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its therapeutic effects. It is also readily available and can be easily synthesized in the laboratory. However, Clomipramine has certain limitations for lab experiments. It has a narrow therapeutic window, which means that the dose needs to be carefully controlled to avoid toxicity. It also has several side effects, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on Clomipramine. One area of research could be to investigate its efficacy in treating other mental disorders such as bipolar disorder and schizophrenia. Another area of research could be to develop more selective and potent inhibitors of serotonin and norepinephrine reuptake. Additionally, research could be conducted to investigate the long-term effects of Clomipramine on the brain and the body. Overall, Clomipramine has significant potential for further research and development in the field of mental health.
Méthodes De Synthèse
The synthesis of Clomipramine involves the reaction between 3-dimethylaminopropiophenone and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide, which is then purified and crystallized to obtain the final product.
Applications De Recherche Scientifique
Clomipramine has been extensively studied for its therapeutic effects on various mental disorders. It has been found to be effective in treating depression, N-(4-chlorophenyl)-3,3-dimethyl-1-piperidinecarboxamide, and panic disorder. Clomipramine is also used in the treatment of other mental disorders such as social anxiety disorder, post-traumatic stress disorder, and eating disorders. Its efficacy in treating these disorders has been demonstrated through various clinical trials and studies.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3,3-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-14(2)8-3-9-17(10-14)13(18)16-12-6-4-11(15)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBWHZRIBHIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5354931.png)
![5-fluoro-2-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B5354944.png)

![N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B5354955.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5354957.png)
![(3aR*,7aS*)-5-methyl-2-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5354965.png)
![(3S)-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-ol](/img/structure/B5354966.png)

![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5355000.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5355005.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5355006.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-isopropylpyrimidin-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355021.png)

![3-(2,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5355028.png)
